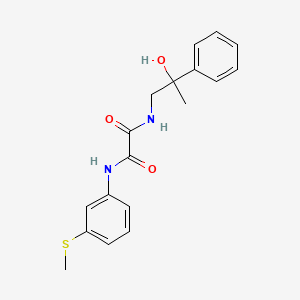

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as HPPH-MTO, is a chemical compound that has been studied for its potential as a therapeutic agent.

Applications De Recherche Scientifique

Environmental Pollutant Research

The compound N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is closely related to environmental pollutants like nitroaromatic hydrocarbons. These compounds, such as 1-nitropyrene, have been extensively studied for their mutagenic and carcinogenic effects. Researchers have explored their metabolic activation and DNA-binding properties, revealing the formation of DNA adducts upon enzymatic activation (Howard et al., 1983).

Electrocatalysis and Oxidation Reactions

N-Oxyl compounds, a category to which this compound belongs, are utilized as catalysts in selective oxidation of organic molecules. These are particularly significant in electrosynthetic reactions, where they facilitate redox reactions at electrode surfaces. Such applications are critical in both laboratory and industrial settings (Nutting et al., 2018).

Synthesis of Oxalamides

This compound is a part of the oxalamide family, which has diverse applications in chemical synthesis. Novel methods have been developed for synthesizing oxalamides, demonstrating their significance in creating valuable chemical compounds. Such methodologies are vital in the production of anthranilic acid derivatives and other oxalamides (Mamedov et al., 2016).

Polymer Science

The compound's derivatives are also significant in polymer science. For instance, the radical polymerization of N-(2-hydroxypropyl)methacrylamide, a related compound, has been studied for its implications in creating hydrophilic polymers. These studies contribute to the understanding of polymerization kinetics and the development of new polymeric materials (Kopeček & Baẑilová, 1973).

Pharmaceutical Applications

Although specific information on this compound in pharmaceuticals is limited, compounds with similar structures are used in drug development. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, related to oxalamide derivatives, have shown potential as anticancer drugs. They exhibit cytotoxicity against various human tumor cell lines, indicating the importance of similar compounds in medicinal chemistry (Basu Baul et al., 2009).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(23,13-7-4-3-5-8-13)12-19-16(21)17(22)20-14-9-6-10-15(11-14)24-2/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULUKIXHCVPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Aminospiro[3.3]heptan-2-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride](/img/structure/B2410557.png)

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)

![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)

![N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2410571.png)

![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)